Butyl 4'-hydroxy-3'-methoxycinnamate
Description
Contextualizing Cinnamate (B1238496) Esters and Related Analogues in Chemical Biology Research
Cinnamate esters, derivatives of cinnamic acid, represent a significant class of compounds in chemical biology and medicinal chemistry. uns.ac.id These molecules, characterized by a phenylpropanoid backbone, are widely investigated for a diverse array of biological activities. Academic research has documented their potential as antifungal, antidiabetic, antioxidant, antiprotozoal, anti-inflammatory, and antiproliferative agents. researchgate.net Cinnamic acid and its derivatives are naturally occurring, but their low toxicity profile in humans and animals has also spurred considerable interest in their synthetic analogues for pharmaceutical and industrial applications. uns.ac.id
A central theme in the study of cinnamate esters is the exploration of their structure-activity relationships (SAR). nih.gov Research demonstrates that modifications to both the aromatic ring and the ester side chain can profoundly influence biological efficacy. For example, studies on antiprotozoal agents found that the substitution pattern on the aromatic ring, such as the presence of 4-hydroxy-3-nitrophenyl or 3,4-dihydroxyphenyl groups, was critical for activity against parasites like Leishmania donovani. nih.gov Similarly, the lipophilicity of the ester group, often modulated by the length of the alkyl chain, is a key parameter influencing antifungal activity, with butyl cinnamate showing potent action against several fungal strains. mdpi.com Beyond medicine, cinnamate esters are explored for other applications, including as potential UVB filters in cosmetic formulations. nih.gov
Historical Perspectives and Evolution of Research on Butyl 4'-hydroxy-3'-methoxycinnamate
The study of this compound, also known as butyl ferulate, is an extension of the long-standing scientific interest in its parent compound, ferulic acid (4-hydroxy-3-methoxycinnamic acid). sigmaaldrich.com Historically, research into cinnamic acid derivatives focused on their synthesis and isolation from natural sources. Early synthetic methods for producing cinnamate esters often involved established chemical reactions such as Fischer esterification, a process that uses an acid catalyst to combine a carboxylic acid with an alcohol. uns.ac.idnih.govmdpi.com
The evolution of research has transitioned from fundamental synthesis to a more applied focus, driven by the compound's inherent properties. Initial investigations centered on its chemical characteristics and its role as a building block for more complex organic molecules. Over time, the focus has broadened to encompass its biological functions. The antioxidant properties, stemming from the phenolic hydroxyl group of the ferulic acid moiety, became a significant area of study. This evolution mirrors the broader trend in natural product chemistry, where initial structural elucidation and synthesis pave the way for detailed investigation into biological activity and potential applications, such as its use as a UV-absorbing agent in the cosmetics industry.
Current Research Paradigms and Challenges in this compound Studies
Current academic inquiry into this compound and related esters is multifaceted, focusing on optimizing their synthesis, characterizing their biological activities, and overcoming inherent limitations.
Current Research Paradigms:
Biological Activity Screening: A primary focus is the continued investigation of the compound's wide-ranging biological effects, including its antioxidant, anti-inflammatory, and antiprotozoal potential. nih.gov
Synthetic Analogue Development: Researchers are actively designing and synthesizing novel analogues to enhance potency and selectivity for specific biological targets, guided by SAR studies. nih.gov
Cosmetic and Dermatological Applications: The UV-absorbing properties of the cinnamate scaffold are a major driver of research, with studies exploring its utility in sunscreen and other skincare products. This is part of a larger field of study on cinnamate-based UV filters like octyl methoxycinnamate (OMC). nih.govnih.gov
Challenges in Research:
Synthetic Efficiency: While methods like Fischer esterification are common, achieving high yields can be a challenge. Side reactions, such as Michael additions, can occur under certain conditions, leading to lower-than-expected product yields for some analogues. nih.gov
Photoinstability: A significant hurdle for cinnamates used as UV filters is their susceptibility to photodegradation. nih.gov Upon exposure to UV radiation, these molecules can undergo chemical changes, which may reduce their protective efficacy and potentially form new, uncharacterized by-products. nih.gov
Environmental and Chemical Stability: The stability of cinnamate esters in various environments is a key concern. For instance, when UV filters used in sunscreens enter chlorinated water, they can react to form chlorinated by-products, whose environmental and toxicological profiles require thorough investigation. researchgate.net
Bioanalytical Complexity: In applied settings like sunscreen formulations, determining the precise contribution of a single ingredient to a biological outcome is complex. Isolating the effects of this compound from other ingredients and environmental exposures remains a methodological challenge. nih.gov
Below is a table detailing some of the known properties of this compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H18O4 | nih.gov |
| Molecular Weight | 250.29 g/mol | nih.gov |
| CAS Number | 4657-33-4 | |
| Appearance | Data not widely published; related esters are often liquids or solids | uns.ac.idmdpi.com |
| Functional Groups | Ester, Phenyl, Hydroxyl (-OH), Methoxy (B1213986) (-OCH3) |
Significance and Future Trajectories of Academic Inquiry into this compound
The significance of this compound in academic research stems from its identity as a derivative of ferulic acid, a potent natural antioxidant, and its versatile chemical structure which allows for broad applications.
Significance:
Scaffold for Drug Discovery: Its demonstrated biological activities make it a valuable starting point for developing new therapeutic agents, especially in fields like parasitology and inflammatory diseases. researchgate.netnih.gov
Industrial Relevance: The compound's UV-absorbing characteristics give it considerable importance in the cosmetics and materials science industries.
Model for SAR Studies: The relative simplicity of its structure makes it an excellent model for conducting detailed SAR studies to understand how chemical modifications translate into functional changes. nih.gov
Future Trajectories:
Mechanistic Studies: Future research will likely delve deeper into the molecular mechanisms underlying its biological effects. This includes identifying specific cellular targets and signaling pathways modulated by the compound.
Advanced Synthesis: There is a growing interest in developing greener and more efficient synthetic routes, including biocatalytic and enzymatic methods, which have been successfully applied to other cinnamates to improve yield and reduce environmental impact. mdpi.com
Development of Hybrid Compounds: A promising direction is the creation of hybrid molecules that covalently link the this compound scaffold with other pharmacologically active molecules to create novel compounds with multifunctional properties. mdpi.com
Photostability Enhancement: For cosmetic applications, a major research goal is to improve the photostability of cinnamate-based UV filters, potentially through co-formulation with stabilizing agents or by designing new, inherently more stable molecular structures. nih.gov
The following table summarizes some of the documented biological activities for the broader class of cinnamate esters.
| Biological Activity | Example or Finding | Reference |
|---|---|---|
| Antiprotozoal | Activity against Leishmania donovani and Trypanosoma brucei is highly dependent on the aromatic ring's substitution pattern. | nih.gov |
| Antifungal | Butyl cinnamate was found to be the most potent among a series of esters against several Candida, Aspergillus, and Penicillium strains. | mdpi.com |
| Antidiabetic | Ester derivatives of cinnamic acid have been shown to facilitate glucose uptake by yeast and reduce hemoglobin glycation in vitro. | researchgate.net |
| Antioxidant | Certain esters showed a high capacity to inhibit free radicals, comparable to the control, ascorbic acid. | researchgate.net |
| Anti-inflammatory | Cinnamic acid derivatives are recognized for their anti-inflammatory properties. | uns.ac.id |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-4-9-18-14(16)8-6-11-5-7-12(15)13(10-11)17-2/h5-8,10,15H,3-4,9H2,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQRZRRDNZAHMH-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4657-33-4 | |
| Record name | Butyl 4'-hydroxy-3'-methoxycinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl 4'-hydroxy-3'-methoxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological Approaches in the Investigation of Butyl 4 Hydroxy 3 Methoxycinnamate
Isolation and Purification Methodologies for Natural Butyl 4'-hydroxy-3'-methoxycinnamate
This compound is a derivative of ferulic acid, a compound widespread in the plant kingdom. The isolation and purification of its butyl ester from complex biological matrices necessitate multi-step separation processes to achieve a high degree of purity.
Chromatography is a fundamental biophysical technique used to separate, identify, and purify components from a mixture. nih.gov The isolation of this compound from crude plant extracts typically involves a sequence of chromatographic methods.
Initially, crude extracts are often subjected to Column Chromatography (CC) or Flash Chromatography (FC) . These techniques serve as a preliminary purification step, separating the extract into various fractions based on polarity. nih.gov Silica gel is a commonly used stationary phase for this purpose. nih.gov
Fractions identified as containing the target compound can be further purified using more advanced techniques. High-Performance Liquid Chromatography (HPLC) , particularly at the semi-preparative scale, offers higher resolution and is employed to isolate the compound to a high degree of purity from complex fractions. nih.gov Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is effective for separating moderately polar compounds like butyl ferulate. sielc.comThin-Layer Chromatography (TLC) is primarily used as a rapid, qualitative tool to monitor the progress of the separation in both column chromatography and HPLC. nih.govnih.gov
| Technique | Stationary Phase | Mobile Phase | Purpose |
| Column Chromatography (CC) | Silica Gel | Gradient of non-polar to polar solvents (e.g., Hexane-Ethyl Acetate) | Initial, large-scale fractionation of crude extract. nih.gov |
| Flash Chromatography (FC) | Silica Gel (smaller particles) | Gradient of non-polar to polar solvents | Faster, higher-resolution alternative to CC for fractionation. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | Mixture of water and an organic solvent (e.g., Acetonitrile (B52724), Methanol). sielc.com | High-resolution purification of enriched fractions to obtain the pure compound. nih.gov |
| Thin-Layer Chromatography (TLC) | Silica Gel | Similar to CC mobile phase | Rapid monitoring of fraction composition and reaction progress. nih.govnih.gov |
Once isolated, the precise chemical structure of this compound is confirmed using a combination of spectroscopic and spectrometric methods. Each technique provides unique information about the molecule's architecture. funaab.edu.ngresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of the molecule. ¹H NMR identifies the types and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. ethernet.edu.et
Mass Spectrometry (MS) : This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its molecular ion. It also provides information about the structure through analysis of fragmentation patterns.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Specific absorption bands correspond to the vibrations of bonds, such as the hydroxyl (-OH), carbonyl (C=O) of the ester, and carbon-carbon double (C=C) bonds. funaab.edu.ng
| Technique | Information Obtained | Key Data for this compound |
| ¹H NMR | Provides details on the proton environment, including chemical shift, integration, and coupling. ethernet.edu.et | Signals corresponding to aromatic protons, vinyl protons of the cinnamate (B1238496) group, methoxy (B1213986) group protons, and the butyl chain protons. |
| ¹³C NMR | Identifies all unique carbon atoms in the molecule. ethernet.edu.et | Resonances for the ester carbonyl carbon, aromatic carbons, vinylic carbons, methoxy carbon, and the carbons of the butyl group. |
| Mass Spectrometry (MS) | Determines the exact molecular mass and elemental composition (High-Resolution MS). | Molecular Ion Peak (M⁺) corresponding to the chemical formula C₁₄H₁₈O₄. nih.gov |
| Infrared (IR) Spectroscopy | Identifies functional groups based on their vibrational frequencies. funaab.edu.ng | Characteristic absorption bands for the phenolic -OH group, the C=O stretch of the ester, the C=C of the alkene and aromatic ring, and C-O stretches. |
Synthetic Strategies for this compound and Its Analogues
Laboratory synthesis provides a reliable and scalable source of this compound, bypassing the complexities of natural product isolation. Synthetic routes also allow for the creation of novel analogues through chemical modification.
The most direct and common method for synthesizing this compound is the acid-catalyzed esterification of ferulic acid with butanol. This reaction, often referred to as Fischer-Speier esterification, involves heating the two reactants under reflux in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen of the ferulic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of butanol.
Biocatalysis offers a green alternative to traditional chemical synthesis. The enzymatic synthesis of this compound can be achieved using enzymes like lipases or specific esterases. For instance, feruloyl esterases, such as that from Aspergillus niger, have been examined for their potential to synthesize various phenolic acid esters. nih.gov Lipases, such as Novozym 435, are also widely used for the esterification of phenolic acids, including ferulic acid, with various alcohols. researchgate.net These enzymatic reactions are typically carried out in organic solvents to shift the equilibrium towards ester formation and can proceed under milder temperature conditions than acid-catalyzed methods, often leading to high conversion rates. nih.govresearchgate.net The use of immobilized enzymes, such as cross-linked enzyme aggregates (CLEAs), allows for the easy recovery and reuse of the biocatalyst. nih.gov
The structure of this compound contains several reactive sites that can be targeted for chemical modification to produce novel derivatives. The primary sites for derivatization are the phenolic hydroxyl group and the alkene double bond.
Modification of the Phenolic Hydroxyl Group : The -OH group can undergo O-alkylation or O-acylation to produce ether or ester derivatives, respectively. These modifications can alter the compound's polarity and biological properties.
Modification of the Alkene Double Bond : The double bond in the propenoate chain can be a target for reactions such as catalytic hydrogenation to yield the corresponding saturated ester, or epoxidation to form an epoxide ring.
Modification via Michael Addition : While more commonly applied to the precursor acid, the α,β-unsaturated system is susceptible to Michael addition reactions, which could be used to introduce a variety of functional groups at the β-position. google.com
These derivatization strategies are key to creating libraries of related compounds for structure-activity relationship (SAR) studies.
Analytical Methodologies for Quantitative and Qualitative Assessment of this compound
The accurate quantitative and qualitative assessment of this compound, also known as butyl ferulate, is essential for its application and study. A range of analytical methodologies are employed to determine its concentration and confirm its identity, particularly within complex mixtures such as cosmetic formulations or biological samples. These methods primarily include chromatographic, spectrophotometric, and mass spectrometric techniques.
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound in Complex Matrices
High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and robust technique for the simultaneous separation and quantification of this compound and other UV filters in complex matrices like personal care products. nih.govresearchgate.net The method's adaptability allows for precise and accurate measurements, crucial for quality control and formulation analysis. doi.orgnih.gov
Reversed-phase HPLC (RP-HPLC) is the standard approach, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound and similar phenolic compounds, C8 and C18 columns are commonly employed as the stationary phase. nih.govdoi.orgresearchgate.net
The mobile phase composition is critical for achieving effective separation. Typical mobile phases consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a small percentage of acid like acetic or phosphoric acid to improve peak shape and resolution. nih.govresearchgate.netnih.gov Isocratic elution (constant mobile phase composition) is often sufficient for separating the target compound. doi.orgnih.gov The choice of solvents and their ratio is optimized to ensure a reasonable analysis time while achieving baseline separation from other components in the matrix. researchgate.net For instance, a mobile phase of ethanol, water, and acetic acid has been successfully used for the determination of similar UV filters in lipsticks. nih.gov
Detection is most commonly performed using a UV/Vis detector, as the cinnamate structure possesses strong chromophores that absorb UV radiation. nih.gov The detection wavelength is typically set at or near the maximum absorbance (λmax) of the compound to ensure high sensitivity. For related compounds, detection wavelengths are often set between 280 nm and 320 nm. nih.gov
Method validation according to guidelines from bodies like the International Conference on Harmonisation (ICH) ensures the reliability of the HPLC method, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net
Table 1: Exemplary HPLC Parameters for Analysis of Cinnamate Derivatives and Related Compounds
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Reversed-Phase C18 (RP-C18) or C8 columns are frequently used. Particle sizes of 3 µm or 5 µm are common. | nih.govresearchgate.net |
| Mobile Phase | Mixtures of Acetonitrile/Water/Acetic Acid or Ethanol/Water/Acetic Acid are typical. For example, a mobile phase of ethanol:water:acetic acid (70:29.5:0.5, v/v/v) has been reported. | nih.govnih.gov |
| Flow Rate | Flow rates are generally in the range of 0.6 mL/min to 1.0 mL/min. | nih.govugm.ac.id |
| Detection | UV/Vis detection is standard, with wavelengths typically set between 280 nm and 320 nm. A photodiode array (PDA) detector allows for the acquisition of the entire UV spectrum. | nih.govresearchgate.net |
| Sample Preparation | For complex matrices like cosmetics, sample preparation may involve dissolution in a suitable solvent (e.g., ethanol-water mixture) often aided by ultrasonication. | nih.gov |
Spectrophotometric and Fluorometric Detection Methods for this compound
Spectrophotometric methods, particularly UV-Vis spectroscopy, are fundamental to the detection and quantification of this compound. This is due to the compound's molecular structure, which contains a phenolic ring and a conjugated double bond system, leading to strong absorption of ultraviolet radiation. The wavelength of maximum absorption (λmax) for compounds with a 4-hydroxy-3-methoxycinnamate moiety is typically in the UVA range, around 320 nm. This characteristic is exploited in HPLC-UV systems for detection. nih.gov
Quantum chemical calculations on similar UVA filters like 4-tert-Butyl-4′-methoxydibenzoylmethane show that the enol form, which is the effective UV-absorbing tautomer, exhibits strong absorption in the UVA range. acs.orgnih.govresearchgate.net While direct quantification in a complex mixture by UV-Vis spectrophotometry alone is prone to interference from other absorbing species, it serves as the primary detection principle when coupled with a separation technique like HPLC.
Information on the native fluorescence of this compound is less commonly reported in standard analytical literature compared to its UV absorbance. However, phenolic compounds and cinnamic acid derivatives can exhibit fluorescence. Fluorometric detection, when applicable, can offer higher sensitivity and selectivity than spectrophotometry. The development of a fluorometric method would require the determination of the compound's optimal excitation and emission wavelengths.
Table 2: Spectroscopic Properties of this compound and Related Structures
| Technique | Parameter | Typical Value/Range | Source |
|---|---|---|---|
| UV-Vis Spectrophotometry | Wavelength of Maximum Absorption (λmax) | ~320 nm for the cinnamate phenolic group. HPLC detection is often performed between 280 nm and 320 nm. | nih.gov |
| Fluorometry | Excitation/Emission Wavelengths | Not commonly reported; would require experimental determination for this compound specifically. |
Mass Spectrometric Approaches in this compound Analysis
Mass spectrometry (MS) is a powerful analytical technique used for the qualitative and quantitative analysis of this compound. It provides information about the molecular weight and structure of the analyte. When coupled with a chromatographic separation method, such as HPLC (LC-MS), it offers a high degree of specificity and sensitivity, which is particularly useful for analyzing complex samples. nih.gov
In LC-MS analysis, electrospray ionization (ESI) is a common technique used to generate ions from the analyte molecules. massbank.eu The analysis can be performed in either positive or negative ion mode. For the parent compound, ferulic acid (4-hydroxy-3-methoxycinnamic acid), mass spectra have been recorded in both positive ion mode, detecting the protonated molecule [M+H]+, and negative ion mode, detecting the deprotonated molecule [M-H]-. massbank.eumassbank.eu
Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for unambiguous identification. For the ferulic acid structure, common fragmentations involve the loss of small neutral molecules. massbank.eu The fragmentation pattern for this compound would be expected to show characteristic losses related to the butyl ester group in addition to fragmentation of the ferulic acid core. This detailed structural information is invaluable for distinguishing between isomers and identifying metabolites or degradation products.
Table 3: Mass Spectrometric Data for the Core Structure (Ferulic Acid)
| Parameter | Description | Source |
|---|---|---|
| Ionization Technique | Liquid Chromatography-Electrospray Ionization (LC-ESI) is a common method. | massbank.eu |
| Precursor Ion (Positive Mode) | For the parent acid (Ferulic Acid, C10H10O4), the protonated molecule [M+H]+ is observed at m/z 195.06571. | massbank.eu |
| Precursor Ion (Negative Mode) | For the parent acid, the deprotonated molecule [M-H]- is observed. | massbank.eu |
| Fragmentation (MS/MS) | Collision-Induced Dissociation (CID) reveals characteristic fragmentation patterns useful for structural confirmation. For this compound, fragmentation would involve the ferulic acid moiety and the butyl ester group. | massbank.eumiamioh.edulibretexts.org |
Investigations into the Biological Activities and Molecular Mechanisms of Butyl 4 Hydroxy 3 Methoxycinnamate
In Vitro Biological Activity Profiling of Butyl 4'-hydroxy-3'-methoxycinnamate
The biological effects of this compound have been characterized using various in vitro models. These studies aim to understand its potential as a bioactive agent by assessing its performance in controlled laboratory settings.
Cellular Assays for Investigating Specific Biological Responses (e.g., antioxidant, anti-inflammatory effects)
Cellular assays provide a platform to observe the biological responses of this compound at a cellular level. These assays are crucial for determining its antioxidant and anti-inflammatory capabilities.
Antioxidant Activity: The antioxidant potential of ferulates, including the butyl ester, is well-documented and is often attributed to the hydrogen-donating ability of their phenolic hydroxyl group. nih.gov The antioxidant capacity has been evaluated using several established in vitro chemical and cellular-based assays. These methods measure the compound's ability to neutralize various free radicals and inhibit oxidative processes. For instance, studies on related ferulate esters demonstrate significant radical-scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid) tests. nih.govcore.ac.uk Furthermore, these compounds have shown efficacy in inhibiting lipid peroxidation, a key process in cellular damage induced by oxidative stress. core.ac.uknih.gov
The table below summarizes findings from antioxidant assays performed on closely related ferulate esters, providing insight into the expected activity of this compound.
| Assay Type | Radical/Process Targeted | Observation | Citation |
| DPPH Radical Scavenging | DPPH• radical | Potent scavenging activity observed. | core.ac.uknih.gov |
| ABTS Radical Scavenging | ABTS•+ radical cation | Strong scavenging capacity demonstrated. | nih.govcore.ac.uk |
| Hydroxyl Radical Scavenging | •OH radical | Effective inhibition of hydroxyl radicals. | core.ac.uk |
| Nitric Oxide (NO) Scavenging | NO radical | Significant reduction of nitric oxide levels. | core.ac.uk |
| Lipid Peroxidation Inhibition | Thiobarbituric Acid Reactive Substances (TBARS) | Dose-dependent inhibition of lipid peroxidation. | core.ac.uknih.gov |
Anti-inflammatory Effects: The anti-inflammatory properties of this compound and related compounds have been investigated using assays that measure the inhibition of key inflammatory mediators and processes. One common in vitro method is the inhibition of protein denaturation, as denaturation of tissue proteins is a hallmark of inflammation. farmaciajournal.com In such assays, ferulic acid derivatives have shown a considerable ability to prevent the heat-induced denaturation of bovine serum albumin (BSA), an effect comparable to that of established anti-inflammatory drugs like diclofenac. farmaciajournal.commdpi.com
Another critical approach involves the use of cell models, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), to mimic an inflammatory response. nih.govmdpi.com In these systems, treatment with related compounds has been shown to suppress the expression and release of major pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov
Enzymatic Inhibition and Activation Studies of this compound
The biological activity of a compound is often mediated by its interaction with enzymes. Studies on this compound and its analogs reveal inhibitory effects on enzymes central to oxidation and inflammation. A key anti-inflammatory mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. mdpi.com Research on related ferulate derivatives has demonstrated the inhibition of both COX-1 and COX-2, suggesting a similar potential for the butyl ester. mdpi.com
Additionally, butyl hydroxycinnamates have been investigated for their ability to inhibit the copper-induced oxidation of low-density lipoproteins (LDL), a process implicated in atherosclerosis. nih.gov This inhibition highlights the compound's protective effect against oxidative enzymatic damage. Conversely, enzymes like feruloyl esterase from Aspergillus niger can utilize hydroxycinnamate esters as substrates, cleaving the ester bond, which is a key consideration in its metabolic fate and bioactivity. nih.govresearchgate.net
| Enzyme/Process | Effect | Biological Relevance | Citation |
| Cyclooxygenase (COX-1, COX-2) | Inhibition | Reduction of prostaglandin (B15479496) synthesis (Anti-inflammatory). | mdpi.com |
| Copper-Induced LDL Oxidation | Inhibition | Protection against lipoprotein oxidation (Antioxidant). | nih.gov |
| Feruloyl Esterase | Substrate | Enzymatic hydrolysis of the ester bond. | nih.govresearchgate.net |
Receptor Binding and Ligand Interaction Profiling of this compound with Biomolecules
Understanding how this compound interacts with biological macromolecules is key to defining its mechanism of action. While direct experimental binding studies on the butyl ester are limited, in silico molecular docking simulations provide valuable insights into its potential interactions. These computational studies predict the binding affinity and orientation of a ligand within the active site of a target protein or receptor.
Molecular docking studies on its parent compound, ferulic acid, have shown that it can favorably interact with various receptors implicated in disease, such as those related to MCF-7 breast cancer cells. nih.gov These interactions are typically stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov Docking simulations of related hydroxycinnamate esters with enzymes like ferulic acid esterase have further elucidated binding orientations, showing that substrates adopt a catalytic conformation near the active site's serine residue. researchgate.net Such studies suggest that the butyl ester group would influence the compound's lipophilicity and its fit within the hydrophobic pockets of target proteins, thereby modulating its biological activity. researchgate.netnih.gov
Molecular and Cellular Mechanisms of Action of this compound
The biological activities of this compound are underpinned by its ability to modulate specific intracellular signaling pathways and alter the expression of genes and proteins involved in cellular responses to stress and inflammation.
Modulation of Intracellular Signaling Pathways by this compound
Research into ferulic acid and its derivatives has identified several key intracellular signaling pathways that are modulated by these compounds, providing a framework for the mechanism of this compound.
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. mdpi.commdpi.com In an inactive state, NF-κB is held in the cytoplasm, but upon stimulation (e.g., by LPS or TNF-α), it translocates to the nucleus to initiate the transcription of pro-inflammatory genes. mdpi.com Ferulic acid and its derivatives have been shown to potently inhibit this pathway. nih.gov The mechanism involves preventing the degradation of the inhibitory IκBα protein, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. mdpi.comnih.gov This inhibition leads to a downstream reduction in the expression of NF-κB target genes, such as those for inflammatory cytokines. nih.gov
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates processes like cell proliferation, differentiation, and apoptosis. nih.gov It consists of several subfamilies, including ERK, JNK, and p38 MAPKs. nih.gov Studies on structurally similar phenolic compounds have demonstrated an ability to attenuate the phosphorylation of key MAPK proteins like ERK and p38, which are often activated during inflammatory responses. researchgate.net
AMPK/mTOR Pathway: The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis and can influence inflammation. nih.gov Studies on ferulic acid have shown that it can activate AMPK, which in turn can inhibit the mTOR pathway. nih.gov Since NF-κB is downstream of mTOR, activation of AMPK by ferulic acid derivatives can lead to the suppression of NF-κB-mediated inflammation. nih.gov
Gene Expression and Proteomic Profiling in Response to this compound
Gene expression and proteomic profiling are powerful techniques used to obtain a global view of the molecular changes within a cell in response to a chemical compound. These methods, such as DNA microarrays and quantitative mass spectrometry, can identify which genes and proteins are upregulated or downregulated. nih.gov
While comprehensive profiling studies specifically for this compound are not widely reported, research on related compounds provides a clear indication of the likely targets. For example, gene expression analysis in LPS-stimulated macrophages treated with anti-inflammatory natural products consistently shows downregulation of genes encoding pro-inflammatory mediators. nih.govmdpi.com
Based on this, a gene expression profile for this compound would be expected to show:
Downregulation of pro-inflammatory cytokine genes: such as IL-6, IL-8, and TNF-α. nih.gov
Downregulation of inflammatory enzyme genes: such as COX-2 (Cyclooxygenase-2) and iNOS (inducible Nitric Oxide Synthase). mdpi.com
Studies on other butyl esters, like di(n-butyl) phthalate, have used DNA microarrays to identify dozens of differentially expressed genes involved in immune response, antioxidant status, and hormone regulation, demonstrating the power of this approach to uncover molecular mechanisms. nih.govnih.gov A similar transcriptomic or proteomic analysis of this compound would provide a detailed and unbiased map of its cellular impact.
Interactions of this compound with Biomolecular Targets (e.g., free radicals)
The primary biomolecular interaction of this compound, also known as butyl ferulate, is its function as an antioxidant, specifically through the scavenging of free radicals. The antioxidant capacity of phenolic compounds like butyl ferulate is principally attributed to their ability to interact with and neutralize reactive oxygen species (ROS). mdpi.com This mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical, which terminates the radical chain reaction. mdpi.comnih.gov The resulting phenoxy radical is stabilized by the delocalization of the unpaired electron across the aromatic ring, making it relatively unreactive and thus halting the cascade of oxidative damage. mdpi.com
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used spectrophotometric method to evaluate this antioxidant activity. mdpi.commdpi.com In this assay, the antioxidant reduces the stable DPPH radical, a process that can be monitored by the decrease in absorbance as the violet solution turns yellow. mdpi.com The kinetics of this reaction can indicate the efficiency of the antioxidant, with the mechanism often involving hydrogen atom transfer (HAT) or electron transfer (ET). mdpi.com
Studies on ferulic acid and its esters, such as methyl and ethyl ferulate, confirm this potent antioxidant activity. nih.gov The fundamental structure responsible for this effect is the 4-hydroxy-3-methoxy-phenyl group. nih.gov Research indicates that the ester substituent on the propanoic acid side chain is distant from this active phenolic center and does not fundamentally alter the core radical-scavenging mechanism. nih.gov However, the nature of the ester group, such as the butyl group in this case, primarily influences the compound's physicochemical properties like lipophilicity, which in turn affects its solubility and potential for incorporation into different delivery systems.
Table 1: Antioxidant Activity Profile of Ferulic Acid and Related Compounds
| Compound Name | Antioxidant Mechanism | Relevant Assay Findings |
|---|---|---|
| Ferulic Acid | Hydrogen atom donation from the phenolic hydroxyl group to terminate free radical chain reactions. mdpi.comnih.gov | Exhibits strong antioxidant and antiradical activity in various assays, including DPPH, ABTS, and FRAP. nih.gov |
| Methyl Ferulate | Same core mechanism as ferulic acid, involving the phenolic group. nih.gov | Demonstrates significant antiradical properties and antioxidant activity in lipid systems. nih.gov |
| Ethyl Ferulate | Same core mechanism as ferulic acid. nih.gov | Shows antioxidant activity against hydrogen peroxide in vitro. nih.gov |
| This compound | Presumed to follow the same radical-scavenging mechanism via its phenolic hydroxyl group. | The butyl ester group enhances lipophilicity but is not expected to directly participate in the radical scavenging reaction. nih.gov |
In Vivo Efficacy and Mechanistic Studies of this compound in Preclinical Models
The in vivo efficacy of this compound is intrinsically linked to its biotransformation into its active parent compound, ferulic acid. Preclinical studies investigating ferulic acid and its esters provide significant insight into the potential biological effects and mechanisms of action following administration in living systems.
Animal Models for Evaluating Biological Effects of this compound
A variety of animal models, predominantly rodents, have been employed to evaluate the biological effects of ferulates. These models are crucial for understanding the pharmacokinetics, efficacy, and mechanisms of action in a systemic context.
Rats, particularly Sprague-Dawley strains, are frequently used to investigate the pharmacokinetics and systemic effects of ferulic acid and its derivatives. mdpi.comnih.gov These models have been instrumental in demonstrating the hepatoprotective, cardioprotective, and neuroprotective effects of ferulic acid against chemically-induced injuries. mdpi.com For instance, rat models have been used to show that ferulic acid can alleviate non-alcoholic fatty liver disease (NAFLD) and protect against cardiotoxicity. mdpi.com
Mice are also common models for assessing the metabolism and toxicity of phenolic compounds. nih.gov Studies using mice have provided data on the acute toxicity profiles of ferulate esters and have been used to investigate the distribution and metabolism of related antioxidants. nih.govnih.gov
Table 2: Examples of Animal Models in Ferulate Research
| Animal Model | Compound Studied | Biological Effect Investigated |
|---|---|---|
| Rats | Ferulic Acid | Protection against cisplatin-induced oxidative stress. mdpi.com |
| Rats | Ferulic Acid | Alleviation of non-alcoholic fatty liver disease (NAFLD). mdpi.com |
| Rats | Trans-ferulic acid-4-β-glucoside | Pharmacokinetics and tissue distribution. nih.gov |
| Mice | Ethyl Ferulate | Acute oral toxicity and in vivo antioxidant activity. nih.gov |
| Rats and Mice | Butylated Hydroxytoluene (BHT) | Oxidative metabolism in liver and lung microsomes. nih.gov |
Pharmacodynamic Assessments of this compound in Model Systems
The pharmacodynamic effects of this compound are understood through the actions of its principal metabolite, ferulic acid. In vivo, the ester is expected to be hydrolyzed, releasing ferulic acid, which then exerts a range of biological activities.
The primary pharmacodynamic effect is related to its antioxidant capacity. In animal models, administration of ferulic acid has been shown to mitigate oxidative stress. mdpi.com This is achieved by reducing levels of oxidative stress markers, such as malondialdehyde (MDA), and concurrently enhancing the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase. mdpi.com
Beyond general antioxidant effects, ferulic acid demonstrates specific organ-protective actions. In rats fed a high-fat diet, oral administration of ferulic acid was found to alleviate the development of NAFLD by reducing the hepatic deposition of triglycerides and cholesterol. mdpi.com It also protects liver hepatocytes from lipotoxicity by decreasing the accumulation of ROS and reducing the activation of pro-inflammatory cytokines such as IL-6 and IL-1β. mdpi.com Furthermore, ferulic acid has shown protective effects against cardiac toxicity and has a modulatory effect on the gut microbiota, which may contribute to its systemic benefits. mdpi.com
Tissue Distribution and Biotransformation Studies of this compound in Preclinical Subjects
The metabolic fate and distribution of this compound in preclinical subjects are dictated by its chemical structure as a lipophilic ester.
Biotransformation: The initial and most significant metabolic step for this compound in vivo is predicted to be the rapid hydrolysis of its ester bond. This reaction, catalyzed by various esterase enzymes present in the plasma, liver, and other tissues, would cleave the molecule into ferulic acid and butanol. This is a common pathway for many ester-based compounds. nih.gov
Following hydrolysis, the resulting ferulic acid undergoes further metabolism. The gut microbiota can play a role in its transformation. mdpi.com The butanol moiety would enter its respective metabolic pathways. Furthermore, studies on other butyl-containing xenobiotics, such as 3-n-butylphthalide and butylated hydroxytoluene (BHT), reveal that the n-butyl side chain is a prime target for oxidation. nih.govresearchgate.net This process, often mediated by cytochrome P450 enzymes, typically involves hydroxylation at the ω-1 (10-hydroxy) and ω (11-hydroxy) carbons, which can then be further oxidized to keto or carboxylic acid derivatives. researchgate.net
Tissue Distribution: As a lipophilic ester, this compound is expected to be readily absorbed. However, its distribution is likely governed by its rapid conversion to the more polar ferulic acid. Pharmacokinetic studies of related compounds in rats provide a model for its likely distribution pattern. After oral administration, compounds are often absorbed rapidly, with maximum concentrations in many organs observed within an hour. frontiersin.org
Distribution studies of various orally administered therapeutic agents in rats consistently show high accumulation in the gastrointestinal tract (small intestine, colon), the liver, and the kidneys. frontiersin.orgnih.gov The liver, being the primary metabolic hub, and the kidneys, being a key excretory organ, typically show high concentrations of the parent compound and its metabolites. frontiersin.orgnih.govmdpi.com Conversely, distribution to the brain is often limited for many compounds. nih.govmdpi.com
Table 3: Illustrative Tissue Distribution Patterns of Related Compounds in Rodent Models
| Compound | Animal Model | Tissues with High Accumulation | Key Findings |
|---|---|---|---|
| Magnoflorine | Mouse | Liver, Heart, Spleen, Lung | Underwent rapid and wide distribution to tissues; highest level was in the liver. nih.gov |
| Compound K | Rats and Mice | Liver | Predominantly distributed to the liver and underwent biliary excretion. mdpi.com |
| Curcumol | Rat | Small Intestine, Colon, Liver, Kidney | Rapid absorption with high accumulation found in the GI tract and metabolic/excretory organs. frontiersin.org |
Structure Activity Relationship Sar and Structural Modification Studies of Butyl 4 Hydroxy 3 Methoxycinnamate
Elucidation of Key Pharmacophoric Features of Butyl 4'-hydroxy-3'-methoxycinnamate
The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups responsible for its biological activity. For this compound, these features are derived from its ferulic acid backbone. Research into hydroxycinnamic acid derivatives has identified several critical structural elements. mdpi.com
The key pharmacophoric features include:
The para-hydroxyl group (-OH) on the phenolic ring: This group is a crucial hydrogen bond donor and is vital for the antioxidant activity characteristic of many phenolic compounds. Studies have shown that phenolic compounds with a hydroxyl group in the para position exhibit stronger biological activities compared to molecules with hydroxyls at other positions. mdpi.com
The α,β-unsaturated carbonyl system (the propenoate moiety): The double bond between the C7 and C8 carbons in the cinnamate (B1238496) side chain is critical. mdpi.com This conjugated system, which includes the phenyl ring and the carbonyl group, creates a planar structure that is important for interaction with biological targets.
The esterified carboxyl group: The conversion of the carboxylic acid of ferulic acid into a butyl ester increases the molecule's lipophilicity. This enhanced fat-solubility can improve its ability to cross biological membranes, potentially increasing its bioavailability compared to its parent compound, ferulic acid.
Impact of Alkyl Chain Length and Substituents on Biological Activity of this compound Analogues
The length and nature of the alkyl ester chain are significant determinants of the biological activity of ferulic acid analogues. The butyl group in this compound represents a balance between aqueous solubility and lipophilicity.
Modifying the alkyl chain length has a predictable impact on the molecule's physicochemical properties and, consequently, its biological efficacy. Generally, as the alkyl chain length increases, the lipophilicity of the molecule increases. This can lead to enhanced interaction with hydrophobic components of cells, such as lipid membranes. rsc.org However, this relationship is not always linear. Studies on other classes of molecules, such as N-alkylmorpholine derivatives and fatty acid ionic liquids, have shown that biological activity, like antibacterial effects, often increases with chain length up to a certain point (e.g., 12-16 carbons) before decreasing. researchgate.netchemrxiv.org This phenomenon, known as the "cut-off effect," is often attributed to reduced mobility and solubility in aqueous media once the alkyl chain becomes too long.
The introduction of different substituents on the phenyl ring or the alkyl chain can also modulate activity by altering electronic properties, steric hindrance, or hydrogen bonding capacity.
Table 1: Predicted Impact of Alkyl Chain Length on Properties of Ferulate Esters
| Alkyl Chain | Lipophilicity | Predicted Membrane Permeability | Predicted Aqueous Solubility |
| Methyl | Low | Moderate | High |
| Ethyl | Moderate | Good | Moderate |
| Butyl | Good | High | Low |
| Octyl | High | Moderate (potential for aggregation) | Very Low |
| Dodecyl | Very High | Low (potential for aggregation) | Negligible |
This table is illustrative, based on general chemical principles, as direct comparative studies on a full series of ferulate esters are not extensively detailed in the provided context.
Strategic Modifications of the Cinnamate Moiety in this compound Derivatives
Strategic modifications to the core cinnamate structure have provided significant insights into the SAR of this class of compounds. The α,β-unsaturated system is a primary target for such modifications.
A critical study demonstrated the importance of the C7-C8 double bond. mdpi.com When this bond was saturated to create the corresponding propanoate derivative, methyl 3-(4-hydroxyphenyl) propionate, its ability to synergize with other compounds to induce cytotoxicity in leukemia cells was abolished. mdpi.com This finding underscores that the rigid, planar structure conferred by the double bond is essential for this specific biological activity.
Similarly, the substitution pattern on the phenolic ring is paramount. The presence and position of the hydroxyl group are critical. Replacing or shifting the para-hydroxyl group on the phenolic ring typically leads to a significant reduction or loss of activity, highlighting its role as an essential pharmacophoric feature. mdpi.com
Table 2: Effect of Cinnamate Moiety Modification on Biological Activity
| Compound/Modification | Key Structural Change | Observed Effect on Activity | Reference |
| Methyl 4-hydroxycinnamate | Baseline Structure | Active in synergistic cytotoxicity | mdpi.com |
| Methyl 3-(4-hydroxyphenyl) propionate | Saturation of C7-C8 double bond | Loss of synergistic activity | mdpi.com |
| Methyl 4-hydroxybenzoate | Removal of C7-C8 vinyl group | Loss of synergistic activity | mdpi.com |
Computational Approaches in Predicting SAR for this compound Derivatives
Computational chemistry offers powerful tools to predict and rationalize the SAR of compounds like this compound, saving time and resources in the drug discovery process.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. These simulations help to visualize and quantify the interactions that stabilize the ligand-receptor complex.
For the parent compound, ferulic acid, molecular docking studies have been performed against various cancer-related receptors, such as those in the MCF-7 breast cancer cell line. nih.gov These studies reveal that the molecule's binding is typically driven by a combination of hydrophobic interactions and hydrogen bonds. nih.gov The phenolic hydroxyl group is often a key participant in hydrogen bonding with amino acid residues in the receptor's active site. nih.gov The butyl ester of this compound would be expected to enhance hydrophobic interactions within the binding pocket compared to ferulic acid.
Molecular dynamics (MD) simulations can further refine the results of docking by simulating the movement of the ligand-receptor complex over time, providing insights into its stability. nih.gov A stable complex is often indicated by low root mean square fluctuation (RMSF) values. nih.gov
Table 3: Example Molecular Docking Results for Ferulic Acid with MCF-7 Receptors
| Receptor (PDB ID) | Binding Affinity (kcal/mol) | Key Interactions |
| 2IOG | -6.96 | 12 hydrophobic, 4 polar hydrogen |
| 1R5K | < -5.0 | Not specified |
| 4IV2 | < -5.0 | Not specified |
| 5DUE | < -5.0 | Not specified |
Data adapted from a study on ferulic acid. nih.gov Binding affinities for this compound would differ but likely follow similar interaction patterns.
QSAR is a computational method that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model can be represented by a mathematical equation that predicts the activity of new, unsynthesized analogues.
For a series of this compound analogues, a QSAR study would involve calculating various molecular descriptors for each compound, such as steric (size, shape), electronic (charge distribution), and hydrophobic properties. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build 3D-QSAR models. nih.gov These models generate 3D contour maps that highlight regions where modifications to the molecule would likely increase or decrease biological activity. For instance, a CoMFA map might suggest that adding a bulky group in a specific region would be sterically favorable and enhance binding, while another region might require an electronegative group to improve electrostatic interactions. nih.gov Such models are invaluable for guiding the rational design of more potent derivatives. nih.gov
Biosynthetic Pathways and Metabolic Transformations of Butyl 4 Hydroxy 3 Methoxycinnamate
Enzymatic Pathways Involved in the Biosynthesis of Butyl 4'-hydroxy-3'-methoxycinnamate in Natural Sources (e.g., from ferulic acid)
This compound, also known as butyl ferulate, is an ester derivative of ferulic acid. Ferulic acid is a ubiquitous phenolic compound in the plant kingdom, where it plays a crucial role in the structural integrity of cell walls by cross-linking polysaccharides and lignin. researchgate.net The biosynthesis of butyl ferulate in natural sources is not as extensively documented as that of its precursor, ferulic acid. However, the formation of such an ester would logically proceed via the esterification of ferulic acid with butanol.
In plants, the synthesis of hydroxycinnamate esters is a common biochemical reaction. nih.gov These reactions are typically catalyzed by transferase enzymes that utilize an activated form of the hydroxycinnamic acid, often a Coenzyme A (CoA) thioester like feruloyl-CoA. This activated intermediate then reacts with an alcohol or the hydroxyl group of another molecule to form an ester bond. While butanol is not a common plant metabolite, the enzymatic machinery for ester formation is present.
The direct enzymatic synthesis of butyl ferulate has been demonstrated in vitro using enzymes capable of catalyzing esterification. Feruloyl esterases (FAEs), which naturally hydrolyze the ester bonds between ferulic acid and polysaccharides in plant cell walls, can be used in reverse to synthesize feruloyl esters in environments with low water activity. researchgate.netnih.gov For instance, the feruloyl esterase from Aspergillus niger has been successfully used to synthesize butyl ferulate from methyl ferulate and butanol through a transesterification reaction. nih.gov This suggests a plausible enzymatic route for its formation, should the precursors be available within a biological system.
Precursor Incorporation Studies and Isotopic Labeling in this compound Biosynthesis
To definitively elucidate the biosynthetic pathway of a compound like this compound, precursor incorporation studies using isotopic labeling are the standard scientific approach. This methodology involves introducing a precursor molecule containing a stable or radioactive isotope into a biological system (such as a plant, cell culture, or microorganism) and tracking the incorporation of the label into the final product.
For this compound, the logical precursors to label would be ferulic acid and butanol.
Labeled Ferulic Acid : Researchers can synthesize or commercially obtain ferulic acid labeled with heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (²H). isotope.com For example, 4-Hydroxy-3-methoxycinnamic acid (ferulic acid) (1′,2′,3′-¹³C₃) is a commercially available isotopologue. isotope.com When this labeled ferulic acid is supplied to the organism, the biosynthetic enzymes would incorporate it into butyl ferulate.
Labeled Butanol : Similarly, butanol labeled with isotopes like ¹³C or ¹⁸O could be used. The incorporation of the labeled butyl moiety would confirm its role as the alcohol donor in the esterification reaction.
After a specific incubation period, the organism's metabolites are extracted, and the this compound is isolated. The presence and position of the isotope in the purified molecule are then determined using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A significant incorporation of the isotope from the precursor into the product provides conclusive evidence of the biosynthetic link. While this is a standard and powerful technique, specific published studies detailing this approach for this compound are not widely available, likely due to its status as a non-primary or specialty metabolite.
Enzymology of Hydroxycinnamate Ester Formation Relevant to this compound
The formation of hydroxycinnamate esters, a class to which this compound belongs, is catalyzed by specific classes of enzymes. nih.gov The two primary enzyme types relevant to this process are hydroxycinnamoyl-CoA transferases (HCTs) and certain hydrolases like feruloyl esterases (FAEs) operating in synthetic mode. nih.govpnas.org
Hydroxycinnamoyltransferases (HCTs) : In plants, HCTs are a major family of enzymes responsible for synthesizing a wide variety of hydroxycinnamate esters. pnas.org These enzymes catalyze the transfer of a hydroxycinnamoyl group (like feruloyl) from an activated CoA thioester (e.g., feruloyl-CoA) to an acceptor molecule containing a hydroxyl group. pnas.org The activity of hydroxycinnamoyl-CoA:ω-hydroxyacid O-hydroxycinnamoyltransferase (HHT), for example, has been identified in various plants and is crucial for the synthesis of suberin, a polymer containing ferulate esters. pnas.org This class of enzymes demonstrates the natural capacity of plants to produce such esters.
Feruloyl Esterases (FAEs) [EC 3.1.1.73] : FAEs are technically hydrolases that catalyze the cleavage of ester bonds between hydroxycinnamic acids and carbohydrates in plant cell walls. researchgate.netnih.gov However, under specific conditions, such as in organic solvents or systems with low water content, the thermodynamic equilibrium of the reaction can be shifted from hydrolysis to synthesis (esterification or transesterification). nih.gov This synthetic capability has been exploited for biotechnological applications. The feruloyl esterase from Aspergillus niger (AnFaeA), for instance, has been effectively used to catalyze the transesterification of methyl ferulate with butanol to produce high yields of butyl ferulate. nih.gov The use of FAEs in this manner is advantageous as it often exhibits high regioselectivity and does not require the protection of phenolic hydroxyl groups. nih.gov
The table below provides a comparative overview of these enzyme classes.
| Feature | Hydroxycinnamoyltransferases (HCTs) | Feruloyl Esterases (FAEs) |
| Enzyme Class | Transferase (EC 2.3.1.-) | Hydrolase (EC 3.1.1.73) |
| Natural Reaction | Transfer of hydroxycinnamoyl group from CoA-ester to an acceptor | Hydrolysis of ester bonds between hydroxycinnamic acids and sugars |
| Synthetic Reaction | Esterification | Esterification or Transesterification (in non-aqueous media) |
| Acyl Donor | Hydroxycinnamoyl-CoA (e.g., Feruloyl-CoA) | Hydroxycinnamic acid or its simple esters (e.g., Methyl Ferulate) |
| Natural Role | Biosynthesis of lignin, flavonoids, and suberin aromatics pnas.org | Degradation of plant cell wall biomass researchgate.net |
| Relevance to Butyl Ferulate | Represents the natural plant machinery for ester synthesis pnas.org | Proven to synthesize butyl ferulate in vitro from ferulic acid derivatives and butanol nih.gov |
Bioconversion and Microbial Transformation of this compound
Bioconversion, or microbial transformation, utilizes microorganisms and their enzymes to perform specific chemical modifications on organic compounds. medcraveonline.com This approach is a powerful tool in biotechnology for synthesizing novel compounds or producing valuable chemicals that are difficult to create through traditional chemical synthesis. medcraveonline.comnih.gov
The synthesis of this compound is a prime example of a bioconversion process. Research has demonstrated the successful enzymatic synthesis of butyl hydroxycinnamates using microbial enzymes. nih.gov Specifically, the Type A feruloyl esterase from the fungus Aspergillus niger (AnFaeA) was used to catalyze the synthesis of butyl ferulate. nih.gov
The study investigated the transesterification reaction between a simple ferulic acid ester (methyl ferulate) and an alcohol (1-butanol) in a non-aqueous solvent system. The key findings were:
Reaction : Methyl ferulate + 1-Butanol ⇌ Butyl ferulate + Methanol
Biocatalyst : Feruloyl esterase from Aspergillus niger (AnFaeA). nih.gov
System : A ternary-organic reaction medium was used, consisting of n-hexane, 1-butanol, and a small amount of water, which is essential for enzyme activity. nih.gov
This biotransformation approach offers several advantages, including high specificity and milder reaction conditions compared to chemical synthesis. Furthermore, the study explored immobilizing the enzyme as cross-linked enzyme aggregates (CLEAs), which allows for the recovery and reuse of the biocatalyst, making the process more cost-effective and sustainable. nih.gov
While the synthesis of butyl ferulate via microbial enzymes is established, further microbial transformations of the molecule itself could be envisioned. Microorganisms possess a vast arsenal (B13267) of enzymes capable of performing reactions such as hydroxylation, O-demethylation, and reduction. nih.gov For example, a different microbial strain could potentially hydroxylate the aromatic ring or reduce the double bond of the cinnamate (B1238496) structure, leading to the creation of novel derivatives with potentially different biological activities.
An exploration into the future research avenues for this compound reveals a landscape rich with technological advancements and novel scientific inquiries. As a derivative of the naturally occurring phenolic compound ferulic acid, this compound is poised for deeper investigation, leveraging cutting-edge methodologies to unlock its full potential in various research contexts. The following sections detail the emerging research directions for this compound, from high-throughput screening of its analogues to innovative bioengineering production methods.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing Butyl 4'-hydroxy-3'-methoxycinnamate with high purity, and how can intermediates be characterized?
- Methodological Answer : The compound is typically synthesized via esterification of ferulic acid (4-hydroxy-3-methoxycinnamic acid) with butanol using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Key intermediates like 3-methoxy-4-hydroxybenzaldehyde (CAS 6346-05-0) should be monitored via HPLC to ensure reaction progress . Purification often involves column chromatography or recrystallization, with purity verified by melting point analysis (61–64°C for related benzaldehyde derivatives) and NMR spectroscopy .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer : Use a combination of:
- HPLC with UV detection (λ ~320 nm) for quantifying phenolic groups.
- NMR (¹H and ¹³C) to confirm esterification and methoxy/hydroxy group positions.
- FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and aromatic ether (C-O-C, ~1250 cm⁻¹) stretches .
Stability during analysis requires storage at 0–6°C to prevent degradation .
Q. How does the compound’s stability vary under different storage conditions, and what protocols mitigate decomposition?
- Methodological Answer : Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) reveal degradation kinetics. For deuterated analogs (e.g., n-butyl 4-hydroxybenzoate-d4), 98% isotopic purity is maintained at 0–6°C . Use amber vials to prevent photodegradation, and monitor via mass spectrometry for byproduct identification .
Advanced Research Questions
Q. What experimental design strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in antioxidant or antimicrobial assays often stem from:
- Cell line variability (e.g., microbial strain specificity).
- Solvent effects (DMSO vs. ethanol) altering compound solubility.
- Assay interference from the compound’s intrinsic UV absorbance.
Address these via factorial design experiments (e.g., 2³ designs) to isolate variables like concentration, solvent, and incubation time . Link results to theoretical frameworks, such as structure-activity relationships (SAR) for phenolic esters .
Q. How can membrane separation technologies improve purification efficiency for this compound?
- Methodological Answer : Nanofiltration (NF) membranes with MWCO ~300–500 Da can separate the compound (MW 242.26 g/mol) from smaller byproducts. Optimize transmembrane pressure (3–5 bar) and pH (4–6) to enhance selectivity, leveraging CRDC subclass RDF2050104 guidelines for membrane engineering . Validate purity via LC-MS to detect trace impurities below 0.1% .
Q. What role does this compound play in drug delivery systems, and how can its release kinetics be modeled?
- Methodological Answer : As a lipophilic prodrug, it enhances bioavailability of phenolic acids. Use in vitro release studies with dialysis membranes (MWCO 12–14 kDa) under sink conditions. Model kinetics using Higuchi or Korsmeyer-Peppas equations, correlating with logP values (~2.8 for butyl esters) . For targeted delivery, incorporate into nanoparticles (e.g., PLGA) and assess encapsulation efficiency via UV spectrophotometry .
Q. How can computational methods predict metabolic pathways of this compound in pharmacological studies?
- Methodological Answer : Apply in silico tools like SwissADME to predict cytochrome P450 interactions and phase I/II metabolism (e.g., ester hydrolysis to ferulic acid). Validate with in vitro microsomal assays (human liver microsomes) and UPLC-QTOF-MS to identify metabolites. Cross-reference with NIST spectral libraries for fragmentation patterns .
Theoretical and Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
